molecular formula C19H37ClN2 B15218601 Imidazole, 4-methyl-2-pentadecyl-, hydrochloride CAS No. 64038-61-5

Imidazole, 4-methyl-2-pentadecyl-, hydrochloride

Cat. No.: B15218601
CAS No.: 64038-61-5
M. Wt: 329.0 g/mol
InChI Key: RWTOLKBTHOXAQJ-UHFFFAOYSA-N
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Description

4-Methyl-2-pentadecyl-1H-imidazole hydrochloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 4-position and a pentadecyl chain at the 2-position, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pentadecyl-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with a long-chain alkyl halide, such as pentadecyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, including recrystallization and chromatography, are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pentadecyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the imidazole ring to dihydroimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or pentadecyl positions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-2-pentadecyl-1H-imidazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its imidazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.

Mechanism of Action

The mechanism of action of 4-Methyl-2-pentadecyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the compound can interact with cellular membranes, affecting their integrity and function. The long alkyl chain enhances its lipophilicity, facilitating its incorporation into lipid bilayers and potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylimidazole: Lacks the long alkyl chain, resulting in different solubility and biological properties.

    2-Pentadecylimidazole: Similar long alkyl chain but lacks the methyl group, affecting its reactivity and interactions.

    1H-Imidazole: The parent compound without any substituents, serving as a basic structure for various derivatives.

Uniqueness

4-Methyl-2-pentadecyl-1H-imidazole hydrochloride is unique due to the combination of a methyl group and a long alkyl chain, which imparts distinct physicochemical properties and biological activities. This dual substitution pattern enhances its potential for diverse applications in research and industry.

Properties

CAS No.

64038-61-5

Molecular Formula

C19H37ClN2

Molecular Weight

329.0 g/mol

IUPAC Name

5-methyl-2-pentadecyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C19H36N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20-17-18(2)21-19;/h17H,3-16H2,1-2H3,(H,20,21);1H

InChI Key

RWTOLKBTHOXAQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC=C(N1)C.Cl

Origin of Product

United States

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